molecular formula C11H11N3O B070111 N-(5-phenyl-1H-imidazol-2-yl)acetamide CAS No. 160041-64-5

N-(5-phenyl-1H-imidazol-2-yl)acetamide

Cat. No. B070111
CAS RN: 160041-64-5
M. Wt: 201.22 g/mol
InChI Key: FHPJRPZJOWONDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-phenyl-1H-imidazol-2-yl)acetamide , commonly known as PTIO , is a chemical compound that has garnered significant attention in scientific research in recent years. Imidazole, the core heterocyclic moiety in PTIO, possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. It is also referred to as 1,3-diazole . Notably, imidazole contains two nitrogen atoms—one bearing a hydrogen atom, and the other resembling a pyrrole-type nitrogen .


Synthesis Analysis

The synthesis of PTIO involves the regiocontrolled construction of substituted imidazoles. Recent advances (from 2018 to the present) have focused on developing efficient methods for creating these heterocycles. Imidazoles play a crucial role in functional molecules used across various applications .


Molecular Structure Analysis

The molecular formula of PTIO is C~20~H~23~N~5~OS~2~ . Its structure consists of a phenyl group attached to a 1H-imidazole ring, with an acetamide functional group. The thioether sulfur atom further contributes to its overall configuration . The compound’s melting point is approximately 164–166°C .


Physical And Chemical Properties Analysis

  • Melting Point : Approximately 164–166°C .
  • Infrared Spectra (IR) : Key IR peaks include 3334 cm^-1 (N–H stretching), 1678 cm^-1 (C=O stretching), 1610 cm^-1 (C=C stretching), and 1126 cm^-1 (C–N stretching) .
  • Nuclear Magnetic Resonance (NMR) : Relevant proton NMR signals include those for the imidazole methyl groups and the thioether protons .

Scientific Research Applications

Therapeutic Potential

Imidazole, a five-membered heterocyclic moiety, is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Anti-HIV Activity

Compounds were designed by using Glide 5.0 to carry out binding mode analysis of N-substituted imidazoles against reverse transcriptase enzyme of wild type as well as resistant strains of HIV-1 virus .

Antitumor Activity

In a study, compound 5b, which is a derivative of imidazole, was used in a cell flow experiment with HCC1937 cells to exhibit its function on these cells .

Antibacterial Activity

Imidazole derivatives have shown potential as antibacterial agents. For example, pyridin-3-yl (2-(2,3,4,5-tetra substituted phenyl)-1H-imidazol-1-yl) methanone was synthesized and its antimicrobial potential was determined against S. aureus, B. subtilis, and E. coli .

Antifungal Activity

Imidazole derivatives have also been reported to have antifungal properties .

Anti-inflammatory Activity

Imidazole derivatives have been reported to have anti-inflammatory properties .

Antioxidant Activity

Imidazole derivatives have been reported to have antioxidant properties .

Antidiabetic Activity

Imidazole derivatives have been reported to have antidiabetic properties .

properties

IUPAC Name

N-(5-phenyl-1H-imidazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-8(15)13-11-12-7-10(14-11)9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHPJRPZJOWONDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50587977
Record name N-(5-Phenyl-1H-imidazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-phenyl-1H-imidazol-2-yl)acetamide

CAS RN

160041-64-5
Record name N-(5-Phenyl-1H-imidazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-phenyl-1H-imidazol-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(5-phenyl-1H-imidazol-2-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(5-phenyl-1H-imidazol-2-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(5-phenyl-1H-imidazol-2-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(5-phenyl-1H-imidazol-2-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(5-phenyl-1H-imidazol-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.